(Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one
Description
Properties
IUPAC Name |
(2Z)-5-[(3-chlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-24(2)16-8-6-13(7-9-16)12-21-23-19-22-18(25)17(26-19)11-14-4-3-5-15(20)10-14/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQSVHGCPHUKCU-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Structure and Properties
The structure of (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can be described as follows:
- Molecular Formula : CHClNS
- Molecular Weight : Approximately 345.87 g/mol
- Key Functional Groups : Thiazolidinone ring, hydrazone linkage, and chlorobenzyl substituent.
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidin-4-one derivatives can inhibit cell proliferation and induce cell cycle arrest through multiple pathways, including the extrinsic and intrinsic apoptotic pathways .
A study specifically investigating the anticancer activity of thiazolidin-4-one derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against HeLa cells, with IC values indicating effective inhibition of cell growth .
Antidiabetic Properties
Thiazolidin-4-one compounds have been explored for their potential as antidiabetic agents. They are known to enhance glucose uptake in insulin-resistant models, suggesting a role in improving insulin sensitivity . In particular, derivatives have been shown to modulate lipid profiles and reduce hyperglycemia in diabetic animal models, indicating their therapeutic potential in managing type 2 diabetes .
Antimicrobial Activity
The antimicrobial effects of thiazolidin-4-one derivatives have also been documented. Compounds have demonstrated inhibitory activity against various bacterial strains, including Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one may involve several mechanisms:
- Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer progression and metabolic disorders.
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence oxidative stress levels within cells, contributing to their anticancer and antioxidant activities.
- Cell Signaling Pathway Alteration : The ability to modulate signaling pathways associated with cell growth and apoptosis is critical for their therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives in various biological contexts:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds has shown that thiazolidinones can effectively combat bacterial and fungal infections. The structural features of these compounds, including the thiazolidinone ring and substituents like chlorobenzyl and dimethylamino groups, contribute to their biological activity. For instance, compounds structurally similar to (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one have been tested for their efficacy against various pathogens, demonstrating promising results in inhibiting growth and biofilm formation .
1.2 Anti-inflammatory Properties
Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. The presence of specific functional groups can enhance the compound's ability to modulate inflammatory pathways. In particular, studies have shown that certain thiazolidinones can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .
1.3 Anticancer Potential
The compound's structure suggests potential anticancer activity, as thiazolidinones have been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research into similar compounds has indicated that modifications on the benzylidene moiety can significantly affect cytotoxicity against cancer cell lines .
Material Science Applications
2.1 Nonlinear Optical Materials
Recent studies have explored the use of thiazolidinone derivatives in nonlinear optics due to their unique electronic properties. The incorporation of specific chromophores into the thiazolidinone framework allows for enhanced nonlinear optical responses, making these compounds suitable for applications in photonics and optoelectronics .
2.2 Crystal Engineering
The crystallization behavior of thiazolidinones has been a topic of interest in material science. The ability to form stable crystal structures with desirable optical properties opens avenues for developing new materials for electronic devices . The crystal structure analysis of related compounds shows that the arrangement of molecules in the solid state can significantly influence their physical properties.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Ring
The thiazolidinone ring exhibits reactivity at positions C2 and C5 due to electron-deficient regions. Key reactions include:
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Halogenation : Treatment with phosphorus oxychloride (POCl₃) or bromine (Br₂) in dichloromethane substitutes the carbonyl oxygen at C2 with chlorine or bromine, forming 2-chloro- or 2-bromo-thiazolidinone derivatives .
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Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol under reflux replaces the hydrazone group at C2 with an imine moiety .
Table 1: Nucleophilic Substitution Reactions
Oxidation of the Hydrazone Functional Group
The hydrazone linkage (-N=N-) undergoes selective oxidation under controlled conditions:
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Peracid Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the hydrazone to a diazene oxide intermediate, which rearranges to form a ketone derivative .
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Potassium Permanganate Oxidation : In acidic conditions (H₂SO₄), KMnO₄ cleaves the hydrazone bond, yielding 3-chlorobenzyl thioamide and 4-dimethylaminobenzaldehyde as fragments .
Mechanistic Pathway :
This reaction is critical for degrading the compound in analytical studies .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions due to its electron-rich hydrazone and thiazolidinone moieties:
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With Alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-fused thiazolidinone hybrids, enhancing biological activity profiles .
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With Nitrile Oxides : Under microwave irradiation, nitrile oxides react regioselectively at the hydrazone group to generate isoxazoline derivatives .
Acid/Base-Mediated Rearrangements
Protonation or deprotonation triggers structural rearrangements:
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Acidic Conditions : In HCl/EtOH, the hydrazone group tautomerizes, favoring the (E)-isomer. Prolonged exposure induces ring-opening to form thiosemicarbazide intermediates.
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Basic Conditions : Sodium hydroxide (NaOH) in aqueous ethanol promotes hydrolysis of the thiazolidinone ring, yielding 3-chlorobenzyl mercaptan and urea derivatives .
Biological Activity Modulation via Structural Modifications
While beyond pure chemical reactivity, functionalization directly impacts bioactivity:
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-substituted-2-thioxothiazolidin-4-one) and an aldehyde derivative (e.g., 4-dimethylaminobenzaldehyde). Key parameters include:
- Solvent system : Acetic acid is commonly used due to its ability to protonate intermediates, but ethanol or methanol may improve solubility .
- Catalyst : Ammonium acetate (0.5–1.0 equiv) enhances imine formation, with yields reported at 75–85% under reflux for 6–8 hours .
- Temperature : Reflux (~100–110°C) is critical for driving the reaction to completion. Lower temperatures result in incomplete condensation .
- Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) .
Basic: What spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
A combination of IR, ¹H/¹³C NMR, and HRMS is essential:
- IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=N (1600–1640 cm⁻¹), and thioamide (1250–1300 cm⁻¹) groups .
- ¹H NMR : Diagnostic signals include:
- Hydrazone proton (N=CH): δ 8.2–8.5 ppm (singlet, integration = 1H).
- Aromatic protons from chlorobenzyl/dimethylaminobenzylidene: δ 6.8–7.5 ppm (multiplet) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula .
Advanced: How can regiochemical control be achieved during hydrazone formation?
Methodological Answer:
The E/Z configuration of the hydrazone moiety is influenced by:
- Steric effects : Bulky substituents on the benzylidene group favor the E-isomer due to reduced steric hindrance .
- Solvent polarity : Polar solvents (e.g., DMF) stabilize the Z-isomer through dipole interactions .
- Base selection : Sodium hydroxide promotes E-selectivity, while weaker bases (e.g., ammonium acetate) yield mixed isomers .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) is definitive for assigning stereochemistry .
Advanced: What computational methods support mechanistic studies of its bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or MOE to model interactions with hemoglobin subunits (identified as potential targets in related thiazolidinones) .
- DFT calculations : Analyze charge distribution in the thiazolidinone ring to predict electrophilic/nucleophilic sites for redox reactions (e.g., B3LYP/6-31G* basis set) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., with GROMACS) to correlate binding energy (ΔG) with experimental IC₅₀ values .
Advanced: How do structural modifications impact its antimicrobial potency?
Methodological Answer:
Structure-Activity Relationship (SAR) insights :
- Chlorobenzyl group : Enhances lipophilicity, improving membrane penetration (MIC: 8–16 µg/mL against S. aureus) .
- Dimethylamino group : Increases basicity, enhancing DNA intercalation (IC₅₀: 12.5 µM in E. coli topoisomerase IV inhibition assays) .
- Hydrazone linker : Rigidity from E-configuration improves target binding (ΔΔG = −2.3 kcal/mol vs. Z-isomer) .
Experimental validation : - MIC assays : Use broth microdilution (CLSI guidelines) with ciprofloxacin as a positive control .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
Advanced: What strategies mitigate oxidative degradation during stability studies?
Methodological Answer:
- Antioxidants : Add 0.1% BHT to DMSO stock solutions to prevent radical-mediated degradation (t₁/₂ increases from 48 to 120 hours) .
- pH control : Store lyophilized samples at pH 6.5–7.0 (PBS buffer) to avoid hydrolysis of the thiazolidinone ring .
- Light protection : Amber glassware or aluminum foil wrapping prevents UV-induced isomerization .
Advanced: How can in vitro cytotoxicity be evaluated against cancer cell lines?
Methodological Answer:
- Cell lines : Use NCI-60 panels (e.g., MCF-7, A549) with doxorubicin as a reference .
- Assay protocol :
- MTT assay : Incubate cells with 0.1–100 µM compound for 72 hours.
- Data analysis : Calculate GI₅₀ (50% growth inhibition) using GraphPad Prism.
- Key findings : Thiazolidinones with chlorobenzyl groups show selectivity for renal cancer (GI₅₀ = 1.8 µM) due to ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
